molecular formula C14H11FO3 B6378198 4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol CAS No. 1111120-73-0

4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol

Cat. No.: B6378198
CAS No.: 1111120-73-0
M. Wt: 246.23 g/mol
InChI Key: GCIQPYDFWHRVJN-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol typically involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material. This compound can be synthesized through a series of reactions including Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed reactions . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the formyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is unique due to the combination of the fluorine atom, methoxy group, and formyl group on the phenol ring. This unique structure imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIQPYDFWHRVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685181
Record name 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-73-0
Record name 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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